O6-Acetylmorphine hydrochloride

Description

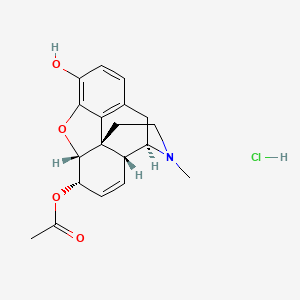

O⁶-Acetylmorphine hydrochloride (6-Monoacetylmorphine) is a semi-synthetic opioid derivative of morphine, where an acetyl group replaces the hydroxyl group at the 6-position of the morphine structure. It is a metabolite of heroin (diacetylmorphine) and exhibits potent μ-opioid receptor agonist activity, contributing to analgesic and euphoric effects.

Structure

3D Structure of Parent

Properties

CAS No. |

36418-22-1 |

|---|---|

Molecular Formula |

C19H22ClNO4 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride |

InChI |

InChI=1S/C19H21NO4.ClH/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2;/h3-6,12-13,15,18,22H,7-9H2,1-2H3;1H/t12-,13+,15-,18-,19-;/m0./s1 |

InChI Key |

PPFQPUQSNFAKGV-ZQGPYOJVSA-N |

SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C.Cl |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C.Cl |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C.Cl |

Other CAS No. |

63690-08-4 36418-22-1 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Opioid Hydrochlorides

Structural and Pharmacokinetic Comparisons

The following table highlights key differences in molecular structure, pharmacological activity, and regulatory status among O⁶-acetylmorphine hydrochloride and analogous compounds:

Key Observations :

- O⁶-Acetylmorphine HCl ’s acetyl group enhances lipophilicity compared to morphine, accelerating blood-brain barrier penetration and onset of action. This property is shared with heroin but distinct from ethylmorphine’s 3-O-ethyl modification, which reduces potency and delays metabolism .

- Oxycodone HCl ’s structural rigidity (14-hydroxy and 6-ketone groups) confers higher oral bioavailability and prolonged duration compared to morphine derivatives .

Analytical and Regulatory Comparisons

Analytical methods for opioid hydrochlorides often employ reversed-phase HPLC (RP-HPLC), as validated for compounds like amitriptyline hydrochloride and dosulepin hydrochloride in the evidence (Tables 3, 6, 8) .

Regulatory Status :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.